molecular formula C22H23N3O3S B3578815 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3578815
M. Wt: 409.5 g/mol
InChI Key: SSORKJMOWMYEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound with the molecular formula C25H28N2O3S. This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridine ring, and multiple methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with pyridine-3-ylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyridine ring may also participate in binding to nucleic acids or other biomolecules, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is unique due to its combination of a sulfonyl group and a pyridine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-6-9-20(10-7-16)29(27,28)25(21-11-8-17(2)13-18(21)3)15-22(26)24-19-5-4-12-23-14-19/h4-14H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSORKJMOWMYEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.